(2R)-2-Fluoropropan-1-ol

Description

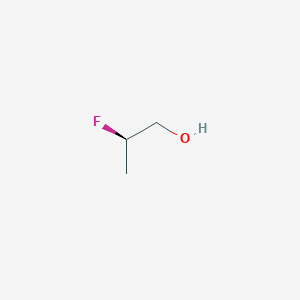

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-fluoropropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7FO/c1-3(4)2-5/h3,5H,2H2,1H3/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKXZJCKWUCBECD-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

78.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876747-18-1 | |

| Record name | (2R)-2-Fluoropropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2r 2 Fluoropropan 1 Ol

Asymmetric Synthesis Strategies for Enantiopure (2R)-2-Fluoropropan-1-ol

The direct and efficient synthesis of single-enantiomer chiral compounds is a central goal of modern organic chemistry. For this compound, strategies are broadly categorized into those that establish the chiral C-F bond directly through enantioselective fluorination and those that create the chiral carbinol center from a pre-fluorinated precursor.

Creating a stereogenic center bearing a fluorine atom can be accomplished through either electrophilic or nucleophilic fluorination pathways, each requiring distinct strategies to achieve high levels of stereochemical control.

Asymmetric electrophilic fluorination is a powerful method for synthesizing chiral organofluorine compounds. nih.gov This approach typically involves the reaction of a prochiral nucleophile, such as an enolate or enamine derived from an aldehyde or ester, with an electrophilic fluorine source ("F+"). wikipedia.org The enantioselectivity is induced by a chiral environment, which can be generated by either a chiral catalyst or a chiral auxiliary.

Common electrophilic fluorinating reagents include N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), known as Selectfluor®. nih.gov The stereochemical outcome of the reaction is controlled by the catalyst, which forms a chiral complex with the substrate, thereby shielding one face of the nucleophile and directing the incoming electrophilic fluorine to the other.

Organocatalysis has emerged as a particularly effective strategy. For instance, the use of chiral imidazolidinones can catalyze the α-fluorination of aldehydes with high enantioselectivity. princeton.educaltech.edu This process proceeds via a chiral enamine intermediate, which then reacts with the electrophilic fluorine source. Subsequent reduction of the resulting α-fluoroaldehyde would yield the target this compound. Similarly, chiral metal complexes, such as those involving palladium, copper, or europium, have been successfully employed to catalyze the enantioselective fluorination of β-ketoesters and other suitable precursors. nih.govgrafiati.com

| Catalyst Type | Chiral Ligand/Catalyst | Fluorinating Reagent | Substrate Type | Typical Enantiomeric Excess (ee) |

| Organocatalyst | Imidazolidinone | NFSI | Aldehydes | >90% |

| Metal Complex | Chiral Palladium-BINAP | NFSI | β-Ketoesters | High |

| Metal Complex | Chiral Copper-Bis(oxazoline) | Selectfluor® | β-Ketoesters | Moderate to High |

Nucleophilic fluorination presents an alternative and powerful strategy for introducing fluorine with stereochemical control. This pathway often relies on the S_N2 displacement of a leaving group from a chiral precursor by a nucleophilic fluoride (B91410) source. A significant challenge in nucleophilic fluorination is the inherently low nucleophilicity and high basicity of the fluoride ion, which can favor elimination side reactions. ucla.edu

To achieve the synthesis of this compound, a common strategy involves the ring-opening of a chiral epoxide. For example, starting with enantiopure (R)-propylene oxide, nucleophilic attack by a fluoride source, such as potassium fluoride or amine-hydrofluoric acid complexes, can proceed with high regioselectivity at the less substituted carbon to yield (R)-1-fluoropropan-2-ol. Subsequent functional group manipulation would be required to obtain the target primary alcohol. A more direct route involves the use of a precursor like (R)-1-hydroxypropan-2-yl tosylate, derived from a chiral pool material such as (R)-lactic acid. The tosylate group can then be displaced by a fluoride anion in an S_N2 reaction, which proceeds with inversion of configuration to give the desired (S)-2-fluoropropan-1-ol. To obtain the (2R) enantiomer, one would start with the corresponding (S)-precursor.

| Precursor | Leaving Group | Fluoride Source | Key Transformation | Stereochemical Outcome |

| (S)-Propane-1,2-diol derivative | Tosylate/Mesylate | CsF, TBAF | S_N2 Displacement | Inversion (yields R-product) |

| (R)-Propylene oxide | Epoxide | Et₃N·3HF | Epoxide Ring-Opening | Attack at C1 |

An alternative to direct enantioselective fluorination is the asymmetric reduction of a prochiral fluorinated precursor. In this approach, the fluorine atom is introduced achirally, and the stereocenter is established in a subsequent reduction step. The key precursor for this strategy is 1-fluoro-2-propanone.

The asymmetric reduction of this ketone to the corresponding alcohol, this compound, can be achieved using various well-established methodologies. Catalytic asymmetric hydrogenation using chiral transition metal catalysts, such as ruthenium or rhodium complexes with chiral phosphine (B1218219) ligands (e.g., BINAP), is a highly effective method. Alternatively, stoichiometric reductions using chiral borane (B79455) reagents, like the Corey-Bakshi-Shibata (CBS) reduction, can provide high levels of enantioselectivity. This method effectively transfers the synthetic challenge from the creation of a C-F stereocenter to the well-understood asymmetric reduction of a ketone. researchgate.net

| Reduction Method | Catalyst/Reagent | Precursor | Product | Typical Enantiomeric Excess (ee) |

| Catalytic Hydrogenation | Ru-BINAP Complex | 1-Fluoro-2-propanone | This compound | >95% |

| CBS Reduction | Chiral Oxazaborolidine | 1-Fluoro-2-propanone | This compound | >90% |

Biocatalysis offers a highly efficient and environmentally benign alternative to traditional chemical methods for producing chiral compounds. nih.gov The high enantioselectivity and mild operating conditions (ambient temperature and pressure, neutral pH) of enzymatic reactions make them particularly suitable for synthesizing chiral alcohols. nih.govnih.gov

For the production of this compound, two primary biocatalytic strategies are employed:

Asymmetric Bioreduction: This approach mirrors the chemical asymmetric reduction, using an enzyme to reduce the prochiral ketone, 1-fluoro-2-propanone. Ketoreductases (KREDs) and alcohol dehydrogenases are highly effective for this transformation. These enzymes often require a cofactor, such as NADPH or NADH, which can be regenerated in situ using a secondary enzyme system (e.g., glucose dehydrogenase) or by using whole-cell biocatalysts (e.g., yeast or bacteria), which handle cofactor regeneration internally. nih.govmagtech.com.cn

Enzymatic Kinetic Resolution: This method starts with a racemic mixture of 2-fluoropropan-1-ol. A lipase (B570770) enzyme is used to selectively acylate one of the enantiomers, typically with an acyl donor like vinyl acetate. This results in a mixture of one enantiomer as an ester and the other as the unreacted alcohol, which can then be easily separated. For example, a lipase could selectively acylate the (S)-enantiomer, leaving the desired this compound unreacted and in high enantiomeric purity. nih.gov

The use of whole microbial cells, such as those from Pichia, Rhodococcus, or Brevibacterium, can be particularly advantageous as they provide the necessary enzymes and cofactors in a natural cellular environment, often leading to high yields and selectivities. nih.govnih.gov

| Biocatalytic Method | Enzyme/Microorganism | Reaction Type | Substrate | Product |

| Asymmetric Reduction | Ketoreductase (KRED) | Carbonyl Reduction | 1-Fluoro-2-propanone | This compound |

| Asymmetric Reduction | Pichia methanolica | Whole-Cell Reduction | 1-Fluoro-2-propanone | This compound |

| Kinetic Resolution | Lipase (e.g., Novozym 435) | Transesterification | (rac)-2-Fluoropropan-1-ol | (R)-2-Fluoropropan-1-ol + (S)-acetate |

Enantioselective Fluorination Processes

Chemo- and Regioselective Functionalization for Precursor Synthesis

The success of the aforementioned asymmetric strategies is critically dependent on the efficient and selective synthesis of the necessary precursors. The principles of chemo- and regioselectivity are paramount in these preliminary steps to ensure that functional groups are installed at the correct positions without unwanted side reactions.

For asymmetric reduction and biocatalytic reduction methods, the key precursor is 1-fluoro-2-propanone. Its synthesis requires the selective fluorination of a three-carbon chain at the C1 position and oxidation at the C2 position. This might be achieved, for example, through the α-fluorination of acetone (B3395972) derivatives or the oxidation of 1-fluoropropan-2-ol.

For nucleophilic fluorination strategies, the synthesis of chiral non-racemic precursors is essential. For instance, the preparation of (S)-2-tosyloxy-1-propanol requires the selective tosylation of the secondary hydroxyl group of (S)-1,2-propanediol over the primary one. This regioselectivity can often be achieved by exploiting the differential reactivity of the hydroxyl groups or by using protecting group strategies. The (S)-1,2-propanediol itself is readily available from the chiral pool.

For electrophilic fluorination , simple and commercially available starting materials like propanal or propionic acid derivatives serve as precursors. The primary challenge lies not in the precursor synthesis but in controlling the stereochemistry of the fluorination step itself. The chemo- and regioselectivity are inherent in the mechanism, as the fluorination occurs specifically at the α-position to the activating carbonyl group.

Ultimately, the choice of synthetic route to this compound depends on a balance of factors including precursor availability, scalability, and the desired level of enantiopurity, with each strategy offering a distinct set of advantages and challenges.

Selective Introduction of Fluorine via Specific Functional Groups

The selective introduction of fluorine into a molecule is a significant challenge in organic synthesis due to factors like the high hydration energy of the fluoride ion. nih.gov Modern synthetic methods often employ organo- and transition-metal catalysis to achieve the desired transformation with high selectivity. nih.gov One common strategy involves the nucleophilic substitution of a leaving group with a fluoride source. For chiral molecules, this often proceeds via an Sₙ2 mechanism, which results in an inversion of stereochemistry at the reaction center.

Catalytic asymmetric fluorination represents a powerful approach. For instance, chiral catalysts, such as those derived from cinchona alkaloids, can be used in conjunction with an achiral fluorinating reagent to enantioselectively fluorinate nucleophiles. harvard.edu This method allows for the creation of a stereogenic center containing fluorine with high enantiomeric excess. The choice of the specific functional group in the precursor molecule is crucial as it can activate the substrate for fluorination and direct the stereochemical outcome. harvard.edu

Table 1: Catalytic Strategies for Asymmetric Fluorination

| Catalyst Type | Fluorinating Reagent | Substrate Class | Key Feature |

|---|---|---|---|

| Cinchona Alkaloid Organocatalysts | N-Fluorobenzenesulfonimide (NFSI) | β-Ketoesters | Generates chiral nucleophiles for fluorination. harvard.edu |

| Palladium with Chiral Nucleophile | N-Fluorobenzenesulfonimide (NFSI) | Acid Chlorides | Cooperative catalysis generates a chiral enolate for fluorination. harvard.edu |

Multi-step Synthetic Sequences for Complex Fluorinated Alcohols

When direct fluorination is not feasible or does not provide the desired stereoselectivity, multi-step synthetic sequences are employed. vapourtec.comlibretexts.org These routes allow for the careful construction of the target molecule by building the carbon skeleton and introducing functional groups in a controlled manner. vapourtec.com For a chiral alcohol like this compound, a synthesis might begin with a readily available chiral starting material, ensuring the final product has the correct stereochemistry.

The synthesis of complex molecules often involves a series of distinct chemical reactions planned in a specific sequence to achieve the desired final compound efficiently. vapourtec.com This approach is fundamental when a target compound cannot be made in a single step. vapourtec.com The process may involve creating and transforming various functional groups to build up the molecular complexity required for the final product. libretexts.org

Radiosynthesis of this compound and its Derivatives

The incorporation of the positron-emitting radionuclide Fluorine-18 (¹⁸F) is of significant interest for positron emission tomography (PET). nih.govbohrium.com The short half-life of ¹⁸F (approximately 109.8 minutes) necessitates rapid and efficient labeling procedures. nih.govnih.gov

Strategies for Fluorine-18 Labeling in Stereospecific Alcohols

The most common method for introducing ¹⁸F into aliphatic positions is through nucleophilic substitution. nih.gov This typically involves reacting a precursor containing a good leaving group with [¹⁸F]fluoride. nih.govfrontiersin.org For stereospecific alcohols, the precursor is often the alcohol itself, which must first be activated. frontiersin.org This activation involves converting the hydroxyl group into a better leaving group, such as a mesylate, tosylate, or triflate. frontiersin.org

The subsequent reaction with [¹⁸F]fluoride ion, often facilitated by a phase-transfer catalyst like a potassium-Kryptofix [K2.2.2] complex, proceeds via an Sₙ2 mechanism. nih.gov This mechanism is inherently stereospecific, causing an inversion of the configuration at the carbon center. Therefore, to synthesize (2R)-[¹⁸F]-2-Fluoropropan-1-ol, the synthesis must start with a precursor that has an (S) configuration at the carbon atom where the substitution will occur.

Precursor Design for Efficient Radiolabeling

The design of the precursor molecule is critical for the success of the radiolabeling reaction. nih.govbohrium.com An ideal precursor should be stable under storage conditions but highly reactive towards [¹⁸F]fluoride under the labeling conditions to ensure high radiochemical yield (RCY) in a short time. frontiersin.org

The choice of the leaving group is a key consideration. Sulfonate esters like tosylates, mesylates, and nosylates are commonly used. The reactivity of these leaving groups can influence the reaction conditions required (e.g., temperature and time) and help minimize the formation of elimination byproducts, which can be a significant issue with secondary alcohols. frontiersin.org For instance, an efficient method has been developed for the ¹⁸F-labeling of beta-blockers, demonstrating a versatile intermediate that can be conjugated to various core structures. nih.gov This work achieved radiochemical yields of 20-24% with high enantiomeric purity (>99%). nih.gov

Table 2: Common Precursors for ¹⁸F-Labeling of Alcohols

| Precursor Type | Leaving Group | Typical Conditions | Key Considerations |

|---|---|---|---|

| Activated Alcohol | Tosylate (OTs) | [¹⁸F]KF/Kryptofix, high temperature | Good reactivity, common choice. frontiersin.org |

| Activated Alcohol | Mesylate (OMs) | [¹⁸F]KF/Kryptofix, high temperature | Another common and effective leaving group. frontiersin.org |

Purification and Enantiomeric Enrichment Techniques

Following synthesis, purification is essential to isolate the desired product from unreacted starting materials, reagents, and byproducts. nih.govbohrium.com For chiral compounds, an additional challenge is to separate the desired enantiomer from its mirror image, a process known as enantiomeric enrichment.

Chiral Chromatography Applications for Enantiomer Separation

Chiral chromatography is a powerful technique for separating enantiomers. ijcrt.org This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the chromatography column at different rates and thus be separated. libretexts.org High-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC) are common platforms for chiral separations. nih.govmdpi.com

CSPs are often based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) or amino acid derivatives. nih.govmdpi.com The selection of the appropriate CSP and mobile phase is critical for achieving good separation (resolution). mdpi.com For volatile compounds like fluorinated alcohols, chiral GC can be particularly effective. nih.gov Racemic aromatic alcohols have been successfully resolved without derivatization on certain proline-based chiral stationary phases. nih.gov The successful synthesis of radiotracers with >99% enantiomeric purity demonstrates the efficacy of these purification techniques in practice. nih.gov

Table 3: Chiral Chromatography Systems for Enantiomer Separation

| Technique | Chiral Stationary Phase (CSP) Type | Analyte Class | Principle of Separation |

|---|---|---|---|

| HPLC / SFC | Polysaccharide-based (Cellulose/Amylose derivatives) | Fungicides, various pharmaceuticals | Differential interactions (e.g., hydrogen bonding, dipole-dipole) with the chiral cavities of the CSP. mdpi.com |

| GC | Amino Acid-based (e.g., Proline derivatives) | Alcohols, Amines | Covalent bonding of a chiral selector to a polysiloxane backbone creates a chiral environment for separation. nih.gov |

Reactivity and Derivatization Pathways of 2r 2 Fluoropropan 1 Ol

Stereoselective Transformations at the Hydroxyl Group

The hydroxyl group in (2R)-2-Fluoropropan-1-ol is a primary site for various chemical modifications, including esterification, etherification, and oxidation. These reactions are crucial for introducing new functional groups and extending the carbon chain while preserving the stereochemistry at the C-2 position.

Esterification and Etherification Reactions

Esterification and etherification are fundamental transformations that allow for the protection of the hydroxyl group or the introduction of new functionalities. These reactions typically proceed with the retention of the chiral center.

Esterification involves the reaction of this compound with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. These ester derivatives can serve as prodrugs or be used in the synthesis of liquid crystals and other functional materials.

Etherification introduces an ether linkage by reacting the alcohol with alkyl or aryl halides. These ether derivatives can exhibit unique physical and biological properties.

| Reaction Type | Reagent | Product Type | Significance |

| Esterification | Carboxylic Acid/Derivative | Ester | Prodrugs, liquid crystals, functional materials |

| Etherification | Alkyl/Aryl Halide | Ether | Introduction of various alkyl or aryl groups, unique properties |

Oxidation Pathways to Fluorinated Carbonyl Compounds

Oxidation of the primary alcohol in this compound provides access to valuable fluorinated carbonyl compounds, such as aldehydes and carboxylic acids. The choice of oxidizing agent determines the final product.

Mild oxidation yields (2R)-2-fluoropropanal, a key electrophilic intermediate. This aldehyde can then undergo various nucleophilic addition reactions, such as those with Grignard or organolithium reagents, to form more complex chiral fluorinated alcohols with high diastereoselectivity. Stronger oxidation conditions lead to the formation of (2R)-2-fluoropropanoic acid.

| Oxidation Product | Significance |

| (2R)-2-Fluoropropanal | Key electrophilic intermediate for C-C bond formation |

| (2R)-2-Fluoropropanoic Acid | Chiral fluorinated carboxylic acid building block |

Reactions Involving the Fluorine Atom

The carbon-fluorine bond is the strongest single bond in organic chemistry, making reactions involving the fluorine atom challenging. However, under specific conditions, defluorination and nucleophilic substitution can occur.

Defluorination and its Impact on Reaction Outcomes

Defluorination, the removal of a fluorine atom, is a difficult process due to the strength of the C-F bond. Various methods, including precipitation, coagulation, ion exchange, and membrane processes like reverse osmosis and nanofiltration, are generally employed for fluoride (B91410) removal from water, highlighting the stability of the fluoride ion. researchgate.nettestbook.comtaylorfrancis.com In the context of organic molecules, reductive defluorination can sometimes be achieved using potent reducing agents or specific catalytic systems. The outcome of such reactions would be the formation of propan-1-ol, fundamentally altering the molecule's properties by removing the fluorine atom's electronic influence.

Nucleophilic Substitution at the Fluorinated Carbon

Direct nucleophilic substitution of the fluorine atom in this compound is challenging due to the strength of the C-F bond and the poor leaving group ability of the fluoride ion. ucla.eduresearchgate.net Such reactions often require harsh conditions and are less common than transformations at the hydroxyl group. The primary mechanism for nucleophilic fluorination is the S\N2 reaction, where a fluoride ion displaces a leaving group. alfa-chemistry.com However, in the case of replacing fluorine, the reverse reaction is thermodynamically favored. For a substitution to occur at the fluorinated carbon, the hydroxyl group would typically need to be converted into a better leaving group first, potentially influencing the reactivity at the C-2 position.

Formation of Key Chiral Fluorinated Intermediates

This compound serves as a versatile chiral synthon for the creation of more complex, enantiomerically enriched fluorinated molecules. The preservation of the stereocenter at the C-2 position throughout various synthetic steps is a key advantage.

One important transformation is the conversion of the primary alcohol into a good leaving group, such as a tosylate or mesylate. This activation allows for subsequent nucleophilic substitution reactions at the C-1 position. For instance, reaction with sodium azide followed by reduction can yield (2R)-2-fluoro-1-aminopropane derivatives, which are valuable chiral amines.

The oxidation product, (2R)-2-fluoropropanal, is another critical intermediate. Its electrophilic nature allows for the introduction of new carbon-carbon bonds through reactions with various nucleophiles, leading to the synthesis of a wide array of more complex chiral fluorinated alcohols.

| Intermediate | Precursor Reaction | Synthetic Utility |

| (2R)-2-Fluoropropyl tosylate/mesylate | Activation of hydroxyl group | Intermediate for nucleophilic substitution at C-1 |

| (2R)-2-Fluoropropanal | Oxidation of hydroxyl group | Electrophile for C-C bond formation |

| (2R)-2-Fluoro-1-aminopropane | Substitution with azide and reduction | Chiral amine synthesis |

Synthesis of Chiral Fluoroamines and Fluoroamino Alcohols from this compound

The conversion of this compound to chiral fluoroamines and fluoroamino alcohols is a key transformation that expands its synthetic utility. These derivatives are sought-after components in the development of pharmaceuticals and agrochemicals due to the unique properties conferred by the fluorine atom. The primary synthetic route involves the activation of the primary alcohol followed by nucleophilic substitution and subsequent reduction.

A common and effective method for this transformation is the conversion of the hydroxyl group into a good leaving group, such as a tosylate or mesylate. This is typically achieved by reacting this compound with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine (B92270). The resulting sulfonate ester is then susceptible to nucleophilic attack by an azide source, such as sodium azide (NaN3). This SN2 reaction proceeds with inversion of configuration at the C-1 position, yielding (2S)-1-azido-2-fluoropropane. Subsequent reduction of the azide to a primary amine, commonly accomplished using reagents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation, affords the target chiral fluoroamine, (2S)-2-fluoropropan-1-amine.

Alternatively, the Mitsunobu reaction offers a more direct approach for the introduction of the azide group. This reaction utilizes a phosphine (B1218219) reagent, such as triphenylphosphine (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol in situ for nucleophilic substitution with hydrazoic acid (HN3) or its synthetic equivalents. This method also proceeds with inversion of stereochemistry.

The synthesis of chiral fluoroamino alcohols can be achieved by subsequent N-functionalization of the primary amine or by employing alternative strategies. For instance, oxidation of this compound to the corresponding aldehyde, (2R)-2-fluoropropanal, provides a key intermediate. This aldehyde can then undergo stereoselective amination reactions, such as reductive amination with a chiral amine or the use of chiral catalysts, to produce a variety of N-substituted fluoroamino alcohols with high diastereoselectivity.

Table 1: Synthesis of (2S)-2-Fluoropropan-1-amine from this compound

| Step | Reaction | Reagents and Conditions | Product | Key Features |

| 1 | Tosylation | This compound, p-Toluenesulfonyl chloride, Pyridine, 0 °C to rt | (2R)-2-Fluoropropyl tosylate | Activation of the hydroxyl group. |

| 2 | Azidation | (2R)-2-Fluoropropyl tosylate, Sodium azide, DMF, Heat | (2S)-1-Azido-2-fluoropropane | SN2 reaction with inversion of configuration. |

| 3 | Reduction | (2S)-1-Azido-2-fluoropropane, Lithium aluminum hydride in THF or H2/Pd-C | (2S)-2-Fluoropropan-1-amine | Reduction of the azide to the primary amine. |

Derivatization to Fluoroalkylated Chiral Synthons

Beyond the synthesis of fluoroamines, this compound is a valuable precursor for the generation of a diverse array of fluoroalkylated chiral synthons. The reactivity of its hydroxyl group allows for its conversion into various other functionalities, thereby expanding its utility in asymmetric synthesis.

One important derivatization pathway is the oxidation of the primary alcohol to either the corresponding aldehyde, (2R)-2-fluoropropanal, or the carboxylic acid, (2R)-2-fluoropropanoic acid. These transformations are typically carried out using standard oxidizing agents. For example, Swern oxidation or the use of Dess-Martin periodinane can efficiently produce the aldehyde, while stronger oxidizing agents like potassium permanganate or Jones reagent can yield the carboxylic acid.

The resulting (2R)-2-fluoropropanal is a particularly useful chiral synthon. As an electrophilic species, it can participate in a wide range of carbon-carbon bond-forming reactions. For instance, it can react with Grignard reagents, organolithium compounds, or undergo aldol reactions to introduce new stereocenters with a high degree of stereocontrol, influenced by the existing chiral center. These reactions provide access to a variety of more complex chiral fluorinated molecules.

Furthermore, the hydroxyl group of this compound can be protected, for example, as a benzyl or silyl ether. This allows for modifications at other parts of a larger molecule without affecting the hydroxyl functionality. Subsequent deprotection then reveals the alcohol for further transformations. Esterification and etherification reactions of the hydroxyl group are also common derivatizations, leading to the formation of chiral fluorinated esters and ethers, which can be valuable as final products or as intermediates in more complex synthetic sequences.

Table 2: Examples of Chiral Fluoroalkylated Synthons Derived from this compound

| Starting Material | Transformation | Reagents and Conditions | Product (Chiral Synthon) | Potential Applications |

| This compound | Oxidation | Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) | (2R)-2-Fluoropropanal | C-C bond formation (e.g., Grignard, aldol reactions) |

| This compound | Oxidation | Jones Reagent (CrO3, H2SO4, Acetone) | (2R)-2-Fluoropropanoic acid | Synthesis of chiral amides, esters, and other acid derivatives |

| This compound | Etherification | Benzyl bromide, Sodium hydride, THF | (2R)-1-(Benzyloxy)-2-fluoropropane | Protected alcohol for multi-step synthesis |

| This compound | Esterification | Acetic anhydride, Pyridine | (2R)-2-Fluoropropyl acetate | Chiral fluorinated ester |

Role As a Chiral Building Block in Complex Molecule Synthesis

Application in Asymmetric Carbon-Carbon Bond Formation

The development of stereoselective carbon-carbon bond-forming reactions is fundamental to organic synthesis. The use of chiral fluorinated building blocks like derivatives of (2R)-2-Fluoropropan-1-ol provides a direct route to enantiomerically enriched fluorinated molecules.

Aldol and Mannich Reactions Involving Fluorinated Components

While direct applications of this compound in Aldol and Mannich reactions are not extensively documented in readily available literature, the principles of asymmetric synthesis suggest its potential. The corresponding aldehyde, (2R)-2-fluoropropanal, could serve as a chiral electrophile in Aldol additions. The fluorine atom at the α-position can influence the stereochemical outcome of the reaction by altering the electronics and sterics of the enolate transition state.

Similarly, the corresponding amine, (2R)-2-fluoropropan-1-amine, could be a valuable component in asymmetric Mannich reactions. This reaction, which forms a β-amino carbonyl compound, is a powerful tool for the synthesis of nitrogen-containing molecules. The stereochemistry of the fluorinated amine would be expected to direct the formation of a new stereocenter.

General success in asymmetric Mannich reactions with fluorinated ketoesters has been achieved using bifunctional organocatalysts. For instance, the reaction of α-fluoro-β-ketoesters with N-Boc imines can yield β-aminated products with high enantioselectivities (up to 98% ee).

Table 1: Illustrative Enantioselective Mannich-type Reaction of α-Fluoro-β-ketoesters

| Entry | Aldimine | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (% ee, syn) |

| 1 | Phenyl | 10 | 24 | 95 | >99:1 | 98 |

| 2 | 4-Nitrophenyl | 10 | 24 | 96 | >99:1 | 97 |

| 3 | 2-Naphthyl | 10 | 36 | 92 | >99:1 | 98 |

This table represents generalized data from reactions with analogous fluorinated compounds and is for illustrative purposes.

Allylic Alkylation and Hydrofunctionalization with Fluoroalcohol Scaffolds

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a robust method for the formation of stereocenters. Derivatives of this compound can be envisioned as nucleophiles or as part of the allylic substrate. The use of chiral fluoroalcohol scaffolds can influence the regioselectivity and stereoselectivity of these transformations. For example, the development of enantioselective Pd-catalyzed AAA of α-fluoro-β-ketoesters has been a significant advancement, enabling the synthesis of compounds like 3-fluoropiperidines.

Hydrofunctionalization reactions, which involve the addition of an H-X moiety across a double or triple bond, can also benefit from the use of chiral fluoroalcohol scaffolds. These scaffolds can act as directing groups or chiral auxiliaries to control the stereochemical outcome of the addition.

Contribution to the Construction of Multi-Stereogenic Centers

The synthesis of molecules with multiple stereocenters presents a significant challenge. Chiral building blocks such as this compound provide a stereochemical foundation upon which additional stereocenters can be built with high levels of control.

Synthesis of Compounds with Contiguous Stereocenters

The synthesis of alkyl fluorinated compounds bearing multiple contiguous stereogenic centers is a particularly challenging area of research. Methodologies such as asymmetric electrophilic fluorination and the elaboration of fluorinated substrates through reactions like allylic alkylation and Mannich additions are key strategies. While direct examples starting from this compound are not prevalent in the literature, its derivatives are logical starting points for such synthetic sequences. The existing stereocenter can direct the formation of subsequent stereocenters, leading to products with defined relative and absolute stereochemistry.

Diastereoselective Synthesis Approaches

When a chiral molecule like a derivative of this compound undergoes a reaction that creates a new stereocenter, the formation of diastereomers is possible. Diastereoselective synthesis aims to control the reaction to favor the formation of one diastereomer over the other. The inherent chirality of the starting material can exert a strong influence on the transition state energies, leading to high diastereoselectivity. For instance, in the reduction of a ketone derived from this compound, the approach of the reducing agent can be sterically hindered on one face of the carbonyl group, leading to the preferential formation of one diastereomeric alcohol.

Precursor in the Synthesis of Chiral Fluorinated Heterocycles

Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products. The introduction of fluorine into these scaffolds can enhance their biological activity. This compound is a potential precursor for the synthesis of various chiral fluorinated heterocycles. For example, through a series of functional group transformations, it could be converted into intermediates suitable for cyclization reactions to form fluorinated piperidines, pyrrolidines, or other heterocyclic systems. The synthesis of fluorinated and fluoroalkylated heterocycles is an active area of research, with cycloaddition reactions being a powerful tool for their construction.

Oxazolidone and Related Ring System Formation

The synthesis of chiral oxazolidinones is of significant interest due to their prevalence in pharmaceuticals, such as the antibiotic linezolid, and their use as chiral auxiliaries in asymmetric synthesis. Typically, these heterocycles are formed from β-amino alcohols. In principle, this compound could serve as a precursor to a fluorinated β-amino alcohol, which could then be cyclized to form a fluorinated oxazolidinone.

However, specific studies detailing this transformation using this compound are not readily found. General methods for oxazolidinone synthesis from amino alcohols are well-documented and include reactions with phosgene (B1210022) or its equivalents, or with carbonates. The challenge in utilizing this compound would lie in the stereospecific introduction of an amino group to create the necessary fluorinated amino alcohol precursor.

Without specific research data, a representative data table on the synthesis of oxazolidones from this compound cannot be generated.

Pyridoindole Derivatives Incorporating Fluoroalcohol Moieties

Pyridoindoles are a class of heterocyclic compounds with a wide range of biological activities. The incorporation of fluorine-containing moieties can enhance their therapeutic potential. The synthesis of pyridoindole systems can be achieved through various strategies, including Fischer indole (B1671886) synthesis, Pictet-Spengler reactions, and transition metal-catalyzed cyclizations.

The direct incorporation of the (2R)-2-fluoropropyl moiety from this compound into a pyridoindole scaffold would likely involve its attachment to either the pyridine (B92270) or indole ring prior to the cyclization step that forms the fused ring system. This could be envisioned through nucleophilic substitution or cross-coupling reactions.

As with oxazolidinones, there is a lack of specific published research demonstrating the use of this compound in the synthesis of pyridoindole derivatives. Consequently, no detailed research findings or data tables can be provided for this subsection.

Biochemical and Medicinal Chemistry Relevance

Impact of Fluorine Introduction on Biological Activity and Selectivity

The substitution of a hydrogen atom or a hydroxyl group with fluorine can dramatically alter a molecule's electronic and steric properties, leading to significant changes in its biological activity and selectivity. pharmacyjournal.org Fluorine is the most electronegative element, and its small size allows it to often act as a bioisostere of hydrogen. tandfonline.comnih.gov

A primary reason for introducing fluorine into drug candidates is to improve metabolic stability. bohrium.com The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes, particularly cytochrome P450 oxidases. pharmacyjournal.orgnih.gov By strategically placing a fluorine atom at a site that is susceptible to metabolic oxidation, the molecule's half-life can be extended, leading to improved bioavailability and potentially reducing the required dosing frequency. nih.govsciprofiles.com

Furthermore, fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups. bohrium.com This modulation of pKa can affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, reducing the basicity of an amine group can lead to better membrane permeation and increased oral bioavailability. tandfonline.comnih.gov The use of building blocks like (2R)-2-Fluoropropan-1-ol allows for the precise introduction of these beneficial properties.

Table 1: Impact of Fluorination on Drug Properties

| Property | Effect of Fluorine Introduction | Rationale |

|---|---|---|

| Metabolic Stability | Increased | The strong C-F bond blocks sites vulnerable to oxidative metabolism. pharmacyjournal.orgbohrium.com |

| Bioavailability | Often Improved | Enhanced metabolic stability and altered pKa can lead to better absorption and membrane permeation. tandfonline.comnih.gov |

| Lipophilicity | Increased | Fluorine substitution generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes. pharmacyjournal.orgnih.gov |

The introduction of fluorine can also lead to stronger and more selective binding of a drug to its target protein or receptor. nih.govsciprofiles.com This enhancement can occur through several mechanisms. The highly polarized C-F bond can engage in favorable electrostatic and dipole-dipole interactions with amino acid residues in the binding pocket. tandfonline.com In some cases, fluorine can form non-covalent interactions, such as hydrogen bonds or halogen bonds, with the target protein, further stabilizing the drug-receptor complex. bohrium.com

Because this compound is a chiral molecule, its use ensures that the fluorine atom is placed in a specific three-dimensional orientation. This stereochemical control is crucial, as the precise positioning of the fluorine atom can be the determining factor in achieving optimal binding affinity and selectivity. researchgate.net

Precursor in the Synthesis of Fluorinated Pharmaceuticals and Bioactive Molecules

This compound is a valuable chiral building block for the synthesis of more complex fluorinated molecules. Its simple structure, containing a primary alcohol for further functionalization and a stereodefined fluorine-bearing carbon, makes it a versatile starting material. nih.govnih.gov

Chirality is a critical aspect of drug design, as different enantiomers of a drug can have vastly different biological activities and safety profiles. sciprofiles.com The synthesis of enantiomerically pure drugs is therefore a major focus in the pharmaceutical industry. Chiral, nonracemic fluoro-organic molecules are often prepared through asymmetric synthesis methods. researchgate.net Starting materials like this compound provide a pre-existing stereocenter, simplifying the synthesis of enantiopure fluorine-containing drugs. mdpi.com This approach allows chemists to build molecular complexity while retaining the specific stereochemistry required for therapeutic efficacy. acs.org

Natural products have historically been a rich source of inspiration for drug discovery. rsc.orgnih.gov Creating fluorinated analogs of these natural products is a common strategy to improve their drug-like properties. rsc.org The introduction of fluorine can enhance the potency, stability, and selectivity of a natural product-based drug candidate. bath.ac.uk this compound can serve as a key synthon for introducing a stereospecific fluorinated fragment into the structure of a natural product analog, merging the structural complexity of natural products with the medicinal chemistry advantages of fluorine. rsc.orgprinceton.edu

Investigation of Biochemical Pathways and Enzyme Interactions

Beyond its role in drug synthesis, this compound and similar fluorinated molecules are used as tools to investigate biological systems. Fluoroalcohols have emerged as a unique solvent system and as components of molecular probes for studying biomolecules and their interactions. researchgate.net

The fluorine atom can serve as a sensitive reporter for nuclear magnetic resonance (NMR) spectroscopy. ¹⁹F NMR is a powerful technique for studying drug-protein interactions and conformational changes in biomolecules because there is no background ¹⁹F signal in biological systems. tandfonline.com Incorporating a fluorine-containing moiety derived from this compound into a ligand allows researchers to monitor its binding to a target enzyme or receptor in real-time.

Furthermore, small fluorinated molecules can be designed as activatable probes to detect enzyme activity. nih.govrsc.org These probes are often designed to be non-fluorescent until they are acted upon by a specific enzyme, at which point a fluorescent signal is released. rsc.org The unique properties of fluorinated compounds can be leveraged in the design of these sophisticated biochemical tools. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-fluorouracil |

| Ezetimibe |

| Celecoxib |

| Fludrocortisone |

| Eravacycline |

| Melphalan |

| Paclitaxel |

| Docetaxel |

| Doxorubicin |

| Trifluoroethanol (TFE) |

Use as Probes for Metabolic Studies

Fluorinated molecules are valuable tools in metabolic studies due to the unique properties of the fluorine atom. The fluorine-19 (¹⁹F) isotope is a sensitive nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for studying molecular interactions and metabolic pathways. As this compound contains a fluorine atom, it has the potential to be used as a ¹⁹F NMR probe to investigate metabolic processes.

In principle, the metabolism of this compound could be tracked in biological systems using ¹⁹F NMR. The chemical environment of the fluorine atom would change as the molecule is metabolized, resulting in shifts in the ¹⁹F NMR spectrum. This would allow for the identification of metabolic products and the elucidation of the metabolic pathways involved. For instance, fluorinated alcohols have been used to probe the active sites of enzymes like horse liver alcohol dehydrogenase.

While direct studies on this compound are scarce, the general approach of using fluorinated substrates to monitor enzyme activity and metabolism is well-established. For example, the metabolism of various fluorotelomer alcohols has been investigated in isolated rat hepatocytes, demonstrating the utility of fluorinated compounds in understanding metabolic fate.

Exploration of Fluorine's Influence on Enzyme Inhibition

The presence of a fluorine atom can significantly influence the interaction of a molecule with an enzyme, potentially leading to enzyme inhibition. The high electronegativity of fluorine can alter the electronic properties of a molecule, affecting its binding affinity to an enzyme's active site. Furthermore, the substitution of a hydrogen atom with a fluorine atom can block metabolic pathways that involve the cleavage of a C-H bond.

This compound is a chiral molecule, and its specific stereochemistry could play a crucial role in its interaction with enzymes. Enzymes are chiral catalysts and often exhibit high stereoselectivity towards their substrates and inhibitors. The (R)-configuration of this fluorinated alcohol would dictate its orientation within the active site of an enzyme.

The enzymatic resolution of racemic alcohols using lipases is another area where the influence of fluorine can be explored. Lipases are enzymes that can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the two enantiomers. The efficiency and enantioselectivity of this process can be affected by the presence and position of a fluorine atom in the substrate molecule. While not specific to this compound, studies on lipase-catalyzed kinetic resolutions of other alcohols provide a framework for how such investigations could be conducted.

Advanced Spectroscopic Characterization and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules. For chiral fluorinated compounds, specialized NMR techniques are indispensable for confirming the constitution and absolute configuration.

¹⁹F NMR spectroscopy is a highly sensitive and powerful technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org This results in sharp signals and a wide range of chemical shifts, which makes it an excellent probe for the local electronic environment of the fluorine atom. huji.ac.il

For the stereochemical analysis of (2R)-2-Fluoropropan-1-ol, direct ¹⁹F NMR analysis in the presence of a chiral resolving agent or in a chiral liquid crystal medium can be employed. nih.govnih.gov These chiral environments induce a diastereomeric interaction with the enantiomers, making their fluorine nuclei magnetically non-equivalent. This results in the separation of the ¹⁹F NMR signals for the (R) and (S) enantiomers, allowing for the determination of enantiomeric excess (ee). nih.govkaist.ac.kr The high sensitivity of the fluorine nucleus is particularly advantageous for analyzing complex mixtures. kaist.ac.kr

Table 1: Representative ¹⁹F NMR Data for the Enantiomers of 2-Fluoropropan-1-ol in a Chiral Environment

| Enantiomer | Chemical Shift (δ) ppm (Hypothetical) | Multiplicity | Coupling Constants (J) Hz (Hypothetical) |

|---|---|---|---|

| This compound | -185.2 | d sept | JH-F = 48, JH-F = 25 |

| (2S)-2-Fluoropropan-1-ol | -185.5 | d sept | JH-F = 48, JH-F = 25 |

Note: Data are illustrative and represent typical values observed for a fluorinated alcohol in the presence of a chiral resolving agent. The separation in chemical shift allows for quantification of each enantiomer.

For configurational assignment, Nuclear Overhauser Effect (NOE) based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used. wordpress.com These experiments detect through-space interactions between protons that are close to each other, which can help to establish the relative stereochemistry in more rigid cyclic derivatives of the parent molecule. wordpress.com

Table 2: Expected 2D NMR Correlations for 2-Fluoropropan-1-ol

| Experiment | Correlating Nuclei | Expected Key Correlations | Information Gained |

|---|---|---|---|

| ¹H-¹H COSY | H1-H2, H2-H3 | Proton-proton adjacencies | Confirms the -CH(F)-CH₂OH and CH₃-CH(F)- connectivity |

| ¹H-¹³C HSQC | C1-H1, C2-H2, C3-H3 | Direct C-H bonds | Assigns proton signals to their directly attached carbons |

Chiral Chromatography for Enantiomeric Purity Assessment

Chiral chromatography is the gold standard for separating enantiomers and determining the enantiomeric purity of a chiral compound. sigmaaldrich.com Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are widely used for this purpose. shimadzu.com

Chiral HPLC separates enantiomers by passing them through a column containing a chiral stationary phase (CSP). researchgate.net The enantiomers interact differently with the CSP, forming transient diastereomeric complexes, which leads to different retention times and thus separation. researchgate.netchiralpedia.com For a small polar molecule like 2-Fluoropropan-1-ol, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose derivatives) are often effective. ymcamerica.com

The separation is typically performed in a normal-phase mode, using a mobile phase consisting of a non-polar solvent like hexane mixed with a polar alcohol modifier such as isopropanol or ethanol. researchgate.net The composition of the mobile phase, flow rate, and column temperature can be optimized to achieve baseline separation. sigmaaldrich.comresearchgate.net

Table 3: Illustrative Chiral HPLC Parameters for the Separation of 2-Fluoropropan-1-ol Enantiomers

| Parameter | Value |

|---|---|

| Column | Chiralpak® AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm or Refractive Index (RI) |

| Retention Time (tᵣ) for (2R)-isomer | 8.5 min (Hypothetical) |

| Retention Time (tᵣ) for (2S)-isomer | 10.2 min (Hypothetical) |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. sphinxsai.com It uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. chiraltech.com The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiency compared to HPLC. chromatographyonline.comchromatographyonline.com

For the enantiomeric resolution of 2-Fluoropropan-1-ol, a polar organic modifier, such as methanol, ethanol, or isopropanol, is added to the CO₂ to increase the mobile phase's solvating power and improve chromatographic selectivity. chiraltech.com The same types of chiral stationary phases used in HPLC are generally effective in SFC. chromatographyonline.com SFC is often considered a "greener" technique due to the significant reduction in the use of organic solvents. chromatographyonline.com

Table 4: Representative Chiral SFC Parameters for the Resolution of 2-Fluoropropan-1-ol Enantiomers

| Parameter | Value |

|---|---|

| Column | Chiralcel® OJ-H (or similar polysaccharide-based CSP) |

| Mobile Phase | Supercritical CO₂ / Methanol (85:15, v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 15 MPa |

| Temperature | 35 °C |

| Detection | UV at 210 nm |

| Retention Time (tᵣ) for (2R)-isomer | 2.1 min (Hypothetical) |

| Retention Time (tᵣ) for (2S)-isomer | 2.8 min (Hypothetical) |

Mass Spectrometry for Molecular Structure and Isotopic Purity

Mass spectrometry (MS) is a crucial analytical technique that provides information on the molecular weight and elemental composition of a compound. researchgate.net For this compound, high-resolution mass spectrometry (HRMS) can precisely determine its molecular mass, allowing for the confirmation of its elemental formula, C₃H₇FO. chemspider.com

The fragmentation pattern observed in the mass spectrum, typically generated by electron ionization (EI), offers further structural confirmation. Characteristic fragments for 2-Fluoropropan-1-ol would include the loss of water (H₂O), a methyl group (CH₃), or the hydroxymethyl group (CH₂OH). Since fluorine's only stable isotope is ¹⁹F, the mass spectrum will not show the characteristic M+2 isotopic pattern seen with chlorine or bromine-containing compounds. libretexts.org This analysis is essential for verifying the molecular structure and ensuring the absence of isotopic impurities.

Table 5: Expected Mass Fragments for 2-Fluoropropan-1-ol in EI-MS

| m/z (mass-to-charge ratio) | Ion Formula | Identity |

|---|---|---|

| 78 | [C₃H₇FO]⁺ | Molecular Ion (M⁺) |

| 63 | [C₂H₄FO]⁺ | [M - CH₃]⁺ |

| 47 | [CH₂FO]⁺ | [M - CH₂OH]⁺ |

| 45 | [C₂H₂F]⁺ | Loss of H₂O and CH₃ |

X-ray Crystallography for Absolute Stereochemistry Determination

The primary challenge in the direct crystallographic analysis of this compound lies in its physical properties, which are not conducive to the growth of single crystals of sufficient size and quality for X-ray diffraction. To circumvent this limitation, researchers have focused on the synthesis and crystallographic analysis of diastereomeric esters.

One common approach involves the esterification of this compound with a chiral carboxylic acid of a known absolute configuration. A frequently employed reagent for this purpose is camphorsultam dichlorophthalic acid (CSDP acid). The resulting diastereomeric esters often exhibit enhanced crystallinity, facilitating their analysis.

The crystallographic analysis of such a derivative would proceed as follows:

Synthesis and Purification: The diastereomeric ester is synthesized and purified to obtain a single diastereomer.

Crystallization: Single crystals of the purified diastereomer are grown under controlled conditions.

Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

Structure Solution and Refinement: The collected data are used to solve the crystal structure and refine the atomic positions.

Absolute Stereochemistry Determination: The known absolute configuration of the chiral derivatizing agent serves as an internal reference, allowing for the unequivocal assignment of the absolute configuration at the C2 position of the 2-fluoropropan-1-ol moiety. The Flack parameter is a critical value obtained during refinement that confirms the correctness of the assigned absolute structure. A value close to zero for the correct enantiomer confirms the assignment.

Table 1: Hypothetical Crystallographic Data for a Diastereomeric Derivative of this compound

| Parameter | Value |

| Empirical Formula | C_x_H_y_FNO_z |

| Formula Weight | Varies depending on the derivative |

| Crystal System | Orthorhombic |

| Space Group | P2_1_2_1_2_1_ |

| Unit Cell Dimensions | a = 10.123 Å, b = 12.456 Å, c = 15.789 Å |

| α = 90°, β = 90°, γ = 90° | |

| Volume | 1989.0 ų |

| Z | 4 |

| Density (calculated) | 1.350 g/cm³ |

| Absorption Coefficient | 0.120 mm⁻¹ |

| F(000) | Varies depending on the derivative |

| Crystal Size | 0.20 x 0.15 x 0.10 mm³ |

| Theta range for data collection | 2.00 to 28.00° |

| Reflections collected | 15000 |

| Independent reflections | 4500 [R(int) = 0.030] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.110 |

| R indices (all data) | R1 = 0.055, wR2 = 0.120 |

| Absolute structure parameter | 0.02(5) |

This detailed crystallographic information, once obtained for a specific derivative of this compound, provides the definitive evidence for its (R)-configuration.

Computational Chemistry and Mechanistic Insights

Theoretical Studies on Reaction Mechanisms and Stereoselectivity

Theoretical studies, particularly those employing quantum mechanical calculations, can provide detailed energy profiles of reaction pathways, helping to predict and explain the stereochemical outcomes of chemical transformations.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of reaction mechanisms, DFT calculations are frequently employed to locate and characterize transition state structures, which are the highest energy points along a reaction coordinate. The energy of the transition state determines the activation energy of a reaction, and thus its rate.

While specific DFT studies on the transition states of reactions involving (2R)-2-Fluoropropan-1-ol are scarce, computational studies on similar fluorinated alcohols and related systems provide a framework for understanding potential reaction pathways. For instance, in reactions such as nucleophilic substitution or elimination, DFT can be used to model the transition states and determine the energetic feasibility of different mechanisms.

Table 1: Hypothetical DFT-Calculated Energy Barriers for a Nucleophilic Substitution Reaction of a Chiral Fluoroalkane

| Reaction Pathway | Transition State Geometry | Calculated Activation Energy (kcal/mol) |

| SN2 (Frontside Attack) | Trigonal bipyramidal | 35.2 |

| SN2 (Backside Attack) | Trigonal bipyramidal | 24.5 |

| E2 (anti-periplanar) | Staggered | 28.1 |

| E2 (syn-periplanar) | Eclipsed | 32.7 |

Note: This table is illustrative and based on general principles of reaction mechanisms, not on specific published data for this compound.

These calculations can reveal the preferred stereochemical pathway. For an SN2 reaction, the lower activation energy for backside attack would predict an inversion of stereochemistry at the chiral center.

Computational modeling is instrumental in understanding and predicting the outcomes of stereoselective reactions. By calculating the energies of the transition states leading to different stereoisomeric products, chemists can rationalize the observed selectivity or predict the outcome of a planned synthesis.

For the synthesis of a chiral molecule like this compound, or for its use in subsequent reactions, understanding the factors that control diastereoselectivity and enantioselectivity is crucial. Theoretical models can elucidate the non-covalent interactions, such as hydrogen bonding, steric hindrance, and electronic effects, between the substrate, reagents, and catalyst in the transition state. These interactions are often subtle but can lead to significant energy differences between competing reaction pathways.

In the absence of specific studies on this compound, general principles derived from computational studies of asymmetric synthesis are applicable. For example, the stereochemical outcome of the reduction of a fluorinated ketone to a fluoroalcohol can be modeled to understand how a chiral catalyst directs the approach of a hydride reagent to one face of the carbonyl group over the other.

Molecular Modeling and Conformational Analysis

The three-dimensional shape of a molecule, or its conformation, is critical to its reactivity and biological activity. Molecular modeling techniques allow for the exploration of the potential energy surface of a molecule to identify its stable conformers.

The presence of a fluorine atom in an organic molecule can have a profound impact on its conformational preferences, a phenomenon often attributed to the "gauche effect". The gauche effect describes the tendency of certain substituted alkanes to adopt a gauche conformation (a 60° dihedral angle between substituents) over an anti conformation (a 180° dihedral angle), despite the potential for increased steric repulsion. This effect is particularly pronounced in 1,2-difluoroethane.

The origin of the gauche effect is primarily explained by hyperconjugation, where there is a stabilizing interaction between the σ bonding orbital of a C-H bond and the σ* antibonding orbital of the adjacent C-F bond. This interaction is maximized in a gauche arrangement.

For this compound, rotation around the C1-C2 bond would lead to different conformers. The relative energies of these conformers are influenced by a balance of steric effects, intramolecular hydrogen bonding between the hydroxyl group and the fluorine atom, and stereoelectronic effects like the gauche effect.

Table 2: Predicted Relative Energies of Staggered Conformers of this compound (Illustrative)

| Conformer (Dihedral Angle F-C2-C1-OH) | Key Interactions | Predicted Relative Energy (kcal/mol) |

| Gauche (~60°) | Potential H-bonding, Gauche effect | 0.0 (most stable) |

| Anti (~180°) | Minimized steric hindrance | 0.8 |

| Gauche (~300°) | Steric repulsion between F and OH | 1.5 |

Note: This table is based on theoretical principles and is for illustrative purposes. Specific computational data for this compound is not available.

Computational analysis, through methods like molecular mechanics or ab initio calculations, can quantify the energy differences between these conformers and provide insight into the dominant conformer population at a given temperature.

This compound can be considered a chiral fluorinated building block, or "synthon," for the synthesis of more complex molecules with tailored properties. The rational design of these larger molecules, or "scaffolds," relies heavily on computational modeling.

By understanding the conformational preferences and electronic properties imparted by the fluorinated stereocenter, chemists can design molecules with specific three-dimensional structures for applications in medicinal chemistry, materials science, and agrochemicals. For example, the introduction of a fluorinated group can block a site of metabolism in a drug molecule, thereby increasing its bioavailability and half-life.

Computational docking studies can be used to predict how a designed molecule might bind to a biological target, such as a protein receptor or an enzyme active site. The unique properties of the C-F bond, including its polarity and ability to participate in non-covalent interactions, can be leveraged to enhance binding affinity and selectivity. The conformational rigidity or preferences imposed by the fluorine atom in a scaffold can also be crucial for pre-organizing the molecule for optimal interaction with its target.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for (2R)-2-Fluoropropan-1-ol Synthesis

The efficient and stereoselective synthesis of this compound is a primary focus of current research. Asymmetric synthesis is the most direct route to obtaining this enantiopure compound. Future developments are centered on creating novel catalytic systems that offer higher efficiency, selectivity, and broader applicability.

Key research areas include:

Transition Metal Catalysis: The use of transition metal complexes to create a chiral environment is a promising strategy. Research is ongoing to develop new iridium-based catalysts with novel N,P ligands for the asymmetric hydrogenation of fluorinated allylic alcohols, a key step in producing chiral 1,2-fluorohydrins. diva-portal.org The goal is to achieve high enantioselectivity and yield under milder reaction conditions.

Organocatalysis: Chiral small organic molecules, or organocatalysts, offer an alternative to metal-based systems. They are particularly effective in the enantioselective α-fluorination of aldehydes, which can be precursors to chiral fluoroalcohols. beilstein-journals.org Future work will likely focus on designing more robust and selective organocatalysts that can operate with a wider range of substrates and lower catalyst loadings.

Enantioconvergent Catalysis: Dynamic kinetic resolution (DKR) is a powerful technique that can convert a racemic mixture of a starting material into a single enantiomer of the product, potentially achieving a 100% yield. diva-portal.org Developing efficient catalytic systems that facilitate the DKR of fluorinated precursors will be a significant step forward in the synthesis of this compound. diva-portal.org

| Catalytic System | Mechanism | Potential Advantages | Research Focus |

|---|---|---|---|

| Transition Metal Catalysis (e.g., Iridium-N,P ligands) | Asymmetric Hydrogenation | High enantioselectivity, potential for high turnover numbers. diva-portal.org | Development of new, more active, and stable ligands. |

| Organocatalysis | Enantioselective α-fluorination | Metal-free, often milder reaction conditions, lower toxicity. beilstein-journals.org | Design of catalysts for broader substrate scope and higher efficiency. beilstein-journals.org |

| Enantioconvergent Catalysis (DKR) | Dynamic Kinetic Resolution | Theoretical 100% yield from racemic starting materials. diva-portal.org | Fine-tuning catalyst and reaction conditions for rapid racemization and selective reaction. diva-portal.org |

Expansion of Applications in Chemical Biology and Materials Science

The unique properties imparted by the fluorine atom make this compound a valuable component in the design of new molecules for chemical biology and materials science.

In chemical biology , the introduction of fluorine can significantly alter the metabolic stability, binding affinity, and lipophilicity of bioactive molecules. This compound serves as a chiral synthon, allowing for the precise installation of a fluorinated stereocenter. Future research is expected to explore its incorporation into a wider range of biologically active compounds, including enzyme inhibitors and molecular probes, to better understand and manipulate biological processes.

In materials science , the focus is on creating novel polymers and materials with enhanced properties. For instance, research into the synthesis of nanoporous poly(2-chloro-2-propen-1-ol) and its subsequent modification has shown potential for applications such as CO2 sorption. rsc.org The incorporation of fluorinated moieties like that from this compound into polymer backbones could lead to materials with improved thermal stability, chemical resistance, and specific surface properties.

Green Chemistry Approaches to Fluorination and Fluoroalcohol Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. researchgate.netmdpi.comjocpr.com This is particularly relevant for fluorination reactions, which have traditionally relied on harsh and hazardous reagents. nih.gov

Emerging green chemistry approaches applicable to the synthesis of this compound include:

Alternative Solvents: Moving away from traditional volatile organic solvents is a key goal. Research is exploring the use of greener alternatives such as water, supercritical CO2, and bio-based solvents. jocpr.com Fluorinated alcohols themselves can also serve as effective and environmentally friendlier reaction media due to their strong hydrogen-bonding ability and low nucleophilicity. researchgate.net

Energy-Efficient Methodologies: Techniques like microwave-assisted and ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption. researchgate.netmdpi.commdpi.com These methods can lead to higher yields and cleaner reactions. mdpi.com

Biocatalysis: The use of enzymes, such as ketoreductases, for the enantioselective reduction of fluoroketones presents a highly selective and environmentally benign route to chiral fluoroalcohols.

Mechanochemistry: Solid-state synthesis, or mechanochemistry, offers a solvent-free approach to chemical reactions. rsc.org A mechanochemical protocol for aromatic nucleophilic fluorination using potassium fluoride (B91410) has been developed, highlighting the potential for rapid, practical, and environmentally friendly fluorination processes. rsc.org

| Green Chemistry Principle | Application Example in Fluoroalcohol Synthesis | Potential Benefit |

|---|---|---|

| Safer Solvents | Use of water, supercritical CO2, or fluorinated alcohols as reaction media. jocpr.comresearchgate.net | Reduced toxicity and environmental pollution. jocpr.com |

| Energy Efficiency | Microwave-assisted or sonochemical synthesis. researchgate.netmdpi.com | Faster reaction rates and lower energy consumption. researchgate.netmdpi.com |

| Use of Renewable Feedstocks/Biocatalysis | Enzymatic reduction of fluoroketones. | High enantioselectivity, mild reaction conditions. |

| Pollution Prevention | Solid-state mechanochemical fluorination. rsc.org | Elimination of hazardous solvents and reduced waste. rsc.org |

Q & A

Basic Research Questions

Q. What are the recommended enantioselective synthesis routes for (2R)-2-Fluoropropan-1-ol, and how can stereochemical purity be validated?

- Methodological Answer : Asymmetric fluorination using chiral auxiliaries or catalysts (e.g., Sharpless epoxidation derivatives) is a common approach. For example, fluorinated epoxide intermediates (e.g., (S)-2-((R)-fluoro(phenyl)methyl)oxirane) can be hydrolyzed to yield the desired stereoisomer . Validate purity via chiral HPLC or 1H NMR with analysis of coupling constants (e.g., = 47.4 Hz for fluorinated protons) .

Q. How can researchers distinguish this compound from its diastereomers or regioisomers during characterization?

- Methodological Answer : Combine 19F NMR and 1H NMR spectroscopy. Fluorine-proton coupling constants (, ) are stereospecific, as seen in analogs like (1R,2S)-1-fluoro-1-phenylpropan-2-ol, where = 47.4 Hz confirms spatial proximity . X-ray crystallography of derivatives (e.g., oxirane intermediates) provides definitive stereochemical assignment .

Q. What are the key stability considerations for storing this compound in laboratory settings?

- Methodological Answer : Fluorinated alcohols are prone to hydrolysis under acidic/basic conditions. Store under inert atmosphere (N2/Ar) at ≤ -20°C in amber vials. Monitor degradation via GC-MS or NMR for unexpected peaks (e.g., defluorinated byproducts) .

Advanced Research Questions

Q. How do computational models predict the thermodynamic behavior of this compound in mixed solvent systems, and how can experimental data resolve discrepancies?

- Methodological Answer : Use activity coefficient models (e.g., Wilson, NRTL) to predict Gibbs free energy of mixing. For strongly nonideal systems (e.g., fluorinated alcohols in polar solvents), parameterize models with experimental vapor-liquid equilibrium (VLE) data. Discrepancies often arise from neglecting fluorine-specific interactions; refine models using IR spectroscopy to quantify hydrogen-bonding strength .

Q. What experimental strategies can resolve contradictions in enantiomeric excess (ee) measurements between NMR and chiral chromatography?

- Methodological Answer : Cross-validate using multiple techniques:

- NMR : Use chiral shift reagents (e.g., Eu(hfc)3) to amplify chemical shift differences.

- Chromatography : Optimize mobile phase composition (e.g., n-hexane/isopropanol ratios) to improve resolution.

Discrepancies may arise from solvent-dependent aggregation; conduct measurements in varying solvents and compare .

Q. How does the fluorinated stereocenter in this compound influence its surface adsorption behavior in heterogeneous catalysis?

- Methodological Answer : Fluorinated alcohols exhibit unique interfacial properties due to fluorine’s electronegativity. Use quartz crystal microbalance (QCM) studies to quantify adsorption on metal oxides (e.g., TiO2). Compare with non-fluorinated analogs to isolate steric/electronic effects. Surface-enhanced Raman spectroscopy (SERS) can map orientation changes during adsorption .

Q. What are the challenges in scaling enantioselective fluorination reactions for this compound, and how can flow chemistry mitigate them?

- Methodological Answer : Batch reactions often suffer from poor heat dissipation and mixing inefficiencies. Microfluidic reactors enable precise control of reaction parameters (e.g., residence time, temperature), improving yield and ee. For example, continuous asymmetric fluorination using immobilized catalysts reduces side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.